molecular formula C12H7ClN2OS2 B2926594 3-(3-chlorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one CAS No. 1154244-18-4

3-(3-chlorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

Cat. No. B2926594
CAS RN: 1154244-18-4
M. Wt: 294.77
InChI Key: KHOYMUARWXPFOE-UHFFFAOYSA-N
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Description

This compound is a derivative of the thieno[3,2-d]pyrimidin-4(1H)-one class of compounds . These types of compounds are often studied for their potential biological activities, including anticancer properties .


Synthesis Analysis

While the exact synthesis process for this specific compound is not available, similar compounds are often synthesized through a series of reactions involving various reagents . The process typically involves careful control of reaction conditions to ensure the correct product is formed .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Similar compounds have been found to exhibit interesting reactivity patterns .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups present would all influence its properties .

Scientific Research Applications

Antitumor Activity

Research has demonstrated that derivatives of thieno[3,2-d]pyrimidin-4(1H)-one exhibit potent antitumor activities. Specifically, a study by Hafez and El-Gazzar (2017) synthesized a series of 6-phenyl-thieno[3,2-d]pyrimidine derivatives with different functional groups, revealing that the majority of these compounds displayed significant anticancer activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) (Hafez & El-Gazzar, 2017).

Microwave-assisted Synthesis

The compound has also been a focus in studies exploring efficient synthesis methods. For example, Hesse, Perspicace, and Kirsch (2007) reported the microwave-assisted synthesis of thieno[2,3-d]pyrimidin-4-ones, showcasing the method's efficiency in rapidly producing these compounds, which could be further modified for various research and pharmaceutical applications (Hesse, Perspicace, & Kirsch, 2007).

Quantum Chemical Calculations and Cytotoxic Activity

Further investigations into thieno[3,2-d]pyrimidin-4(1H)-one derivatives, such as the study by Kökbudak et al. (2020), have combined quantum chemical calculations with biological assays. This study synthesized 7-thioxopyrazolo[1,5-f]pyrimidin-2-one derivatives and evaluated their cytotoxic activities against human liver (HepG2) and breast (MDA-MB-231) cancerous cell lines, integrating computational and experimental approaches to understand and optimize anticancer properties (Kökbudak et al., 2020).

Diverse Pharmacological Activities

The chemical structure of thieno[3,2-d]pyrimidin-4(1H)-one derivatives has been correlated with various pharmacological activities. Research has synthesized and tested these compounds for a range of activities, including antimicrobial, anti-HIV, anticancer, anti-inflammatory, and CNS depressant effects, demonstrating the compound's versatility and potential as a scaffold for developing new therapeutic agents (Mkrtchyan et al., 1998).

Future Directions

Future research on this compound could involve further exploration of its potential biological activities, as well as optimization of its synthesis process. Additionally, studies could be conducted to better understand its mechanism of action .

properties

IUPAC Name

3-(3-chlorophenyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2OS2/c13-7-2-1-3-8(6-7)15-11(16)10-9(4-5-18-10)14-12(15)17/h1-6H,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHOYMUARWXPFOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)C3=C(C=CS3)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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